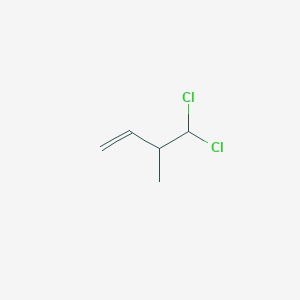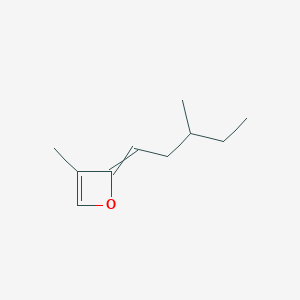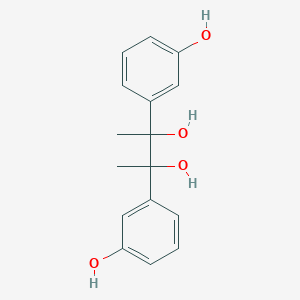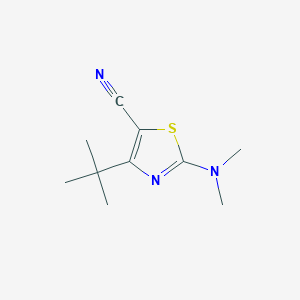
4,4-Dichloro-3-methylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dichloro-3-methylbut-1-ene is an organic compound with the molecular formula C₅H₈Cl₂ It is a chlorinated derivative of butene, characterized by the presence of two chlorine atoms and a methyl group attached to the butene backbone
準備方法
Synthetic Routes and Reaction Conditions: 4,4-Dichloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylbut-1-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and is conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 4,4-Dichloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with reagents such as hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a catalyst or under UV light.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Major Products Formed:
Substitution: Formation of compounds such as 4-chloro-3-methylbut-1-ene.
Addition: Formation of 4,4-dibromo-3-methylbutane or 4,4-dichloro-3-methylbutane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
科学的研究の応用
4,4-Dichloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Dichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. Additionally, the double bond in the butene moiety can participate in electrophilic addition reactions, resulting in the formation of addition products.
類似化合物との比較
3-Methylbut-1-ene: A non-chlorinated analog with similar structural features but lacking the chlorine atoms.
4,4-Dibromo-3-methylbut-1-ene: A brominated analog with bromine atoms instead of chlorine.
2-Methylbut-2-ene: An isomer with a different arrangement of the double bond and substituents.
Uniqueness: 4,4-Dichloro-3-methylbut-1-ene is unique due to the presence of two chlorine atoms at the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This unique structure allows for specific reactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
88226-91-9 |
|---|---|
分子式 |
C5H8Cl2 |
分子量 |
139.02 g/mol |
IUPAC名 |
4,4-dichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(6)7/h3-5H,1H2,2H3 |
InChIキー |
FQKJYZHLMHBKPB-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)

![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)


![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

